molecular formula C18H19N5O3S B2415846 1-(benzo[d]thiazole-6-carbonyl)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)piperidine-4-carboxamide CAS No. 1334376-22-5

1-(benzo[d]thiazole-6-carbonyl)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)piperidine-4-carboxamide

Cat. No.: B2415846
CAS No.: 1334376-22-5
M. Wt: 385.44
InChI Key: DJXUAYAVDBOGFI-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a benzo[d]thiazole, a piperidine ring, an oxadiazole ring, and amide groups . These groups are common in many biologically active compounds and pharmaceuticals .


Molecular Structure Analysis

The molecular structure of similar compounds is often analyzed using techniques like NMR and X-ray crystallography .


Chemical Reactions Analysis

The chemical reactions of similar compounds often involve the functional groups present in the molecule. For example, the amide group might undergo hydrolysis, and the aromatic rings might participate in electrophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds can be analyzed using various techniques. For example, NMR can provide information about the chemical environment of the atoms in the molecule .

Scientific Research Applications

Synthesis and Biological Activities

1,3,4-Oxadiazole bearing compounds, including those similar to the chemical structure of interest, have garnered attention due to their biological activities. Research has focused on synthesizing N-substituted derivatives to explore their antimicrobial activities. One study synthesized a series of N-substituted derivatives through a series of steps, starting with ethyl 1-(phenylsulfonyl)piperidin-4-carboxylate. These compounds were screened against both Gram-negative and Gram-positive bacteria, showing moderate to significant activity (Khalid et al., 2016).

Mechanism of Action

The mechanism of action would depend on the specific biological target of the compound. Similar compounds often interact with biological targets through the formation of hydrogen bonds or other intermolecular interactions .

Safety and Hazards

The safety and hazards of a compound depend on its specific physical and chemical properties. Some similar compounds have been found to have moderate toxicity .

Future Directions

Future research could involve the synthesis of analogs of this compound, investigation of its biological activity, and optimization of its properties for potential therapeutic use .

Properties

IUPAC Name

1-(1,3-benzothiazole-6-carbonyl)-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O3S/c1-11-21-16(26-22-11)9-19-17(24)12-4-6-23(7-5-12)18(25)13-2-3-14-15(8-13)27-10-20-14/h2-3,8,10,12H,4-7,9H2,1H3,(H,19,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJXUAYAVDBOGFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)CNC(=O)C2CCN(CC2)C(=O)C3=CC4=C(C=C3)N=CS4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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